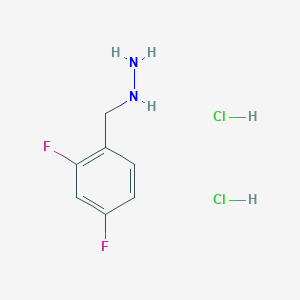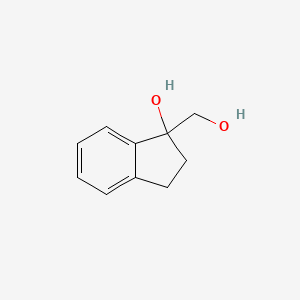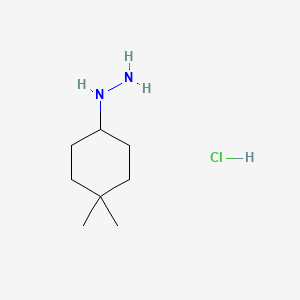![molecular formula C10H13NO2 B11718125 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol is an organic compound with the molecular formula C10H13NO2. It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by its phenolic structure, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylacetophenone with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then methylated to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxime group can also interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological and chemical effects.
Comparación Con Compuestos Similares
- 4-hydroxy-2-methylacetophenone
- 4-[(1E)-1-(hydroxyimino)ethyl]-2-methylphenol
- 4-[(1E)-1-(ethoxyimino)ethyl]-2-methylphenol
Comparison: 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol is unique due to its methoxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-[(Z)-N-methoxy-C-methylcarbonimidoyl]-2-methylphenol |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(4-5-10(7)12)8(2)11-13-3/h4-6,12H,1-3H3/b11-8- |
Clave InChI |
QWTPIWLCXYFPND-FLIBITNWSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=N\OC)/C)O |
SMILES canónico |
CC1=C(C=CC(=C1)C(=NOC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
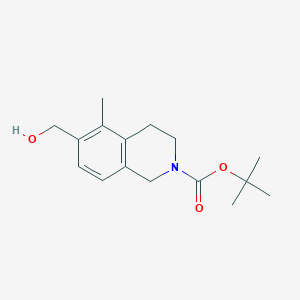
![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
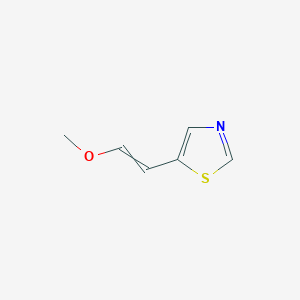

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
